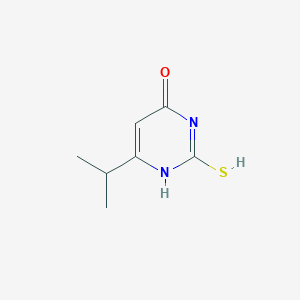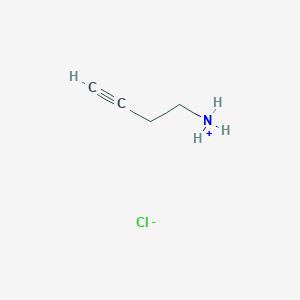![molecular formula C20H12K2N2O5 B7814817 Potassium [2,2'-biquinoline]-4,4'-dicarboxylate hydrate](/img/structure/B7814817.png)
Potassium [2,2'-biquinoline]-4,4'-dicarboxylate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium [2,2’-biquinoline]-4,4’-dicarboxylate hydrate is a complex organic compound that belongs to the family of biquinoline derivatives This compound is characterized by the presence of two quinoline rings connected by a central carbon-carbon bond, with carboxylate groups at the 4,4’ positions and potassium ions as counterions The hydrate form indicates that the compound includes water molecules in its crystalline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium [2,2’-biquinoline]-4,4’-dicarboxylate hydrate typically involves the reaction of 2,2’-biquinoline with potassium hydroxide and carbon dioxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction scheme is as follows:
Formation of 2,2’-biquinoline: This can be synthesized through the Skraup or Ganch reactions, which involve the condensation of aniline derivatives with glycerol and sulfuric acid.
Carboxylation: The 2,2’-biquinoline is then reacted with carbon dioxide in the presence of potassium hydroxide to introduce the carboxylate groups at the 4,4’ positions.
Hydration: The final step involves the crystallization of the product from an aqueous solution, resulting in the hydrate form.
Industrial Production Methods
Industrial production of potassium [2,2’-biquinoline]-4,4’-dicarboxylate hydrate follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The crystallization step is optimized to yield high-purity hydrate crystals, which are then dried and packaged for use.
Chemical Reactions Analysis
Types of Reactions
Potassium [2,2’-biquinoline]-4,4’-dicarboxylate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline rings to dihydroquinoline derivatives.
Substitution: The carboxylate groups can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Alkylated or acylated biquinoline derivatives.
Scientific Research Applications
Potassium [2,2’-biquinoline]-4,4’-dicarboxylate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique optical and electronic properties.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, such as polymers and membranes, for gas separation and catalysis.
Mechanism of Action
The mechanism of action of potassium [2,2’-biquinoline]-4,4’-dicarboxylate hydrate involves its ability to coordinate with metal ions through the nitrogen atoms of the quinoline rings and the oxygen atoms of the carboxylate groups. This coordination can alter the electronic properties of the metal ions, making them more reactive in catalytic processes. Additionally, the compound can intercalate into DNA, disrupting its structure and function, which is the basis for its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Potassium [2,2’-biquinoline]-4,4’-dicarboxylate hydrate can be compared with other biquinoline derivatives, such as:
2,2’-Biquinoline-6,6’-dicarboxylate: Similar structure but with carboxylate groups at the 6,6’ positions, leading to different coordination properties.
2,2’-Biquinoline-7,7’-dicarboxylate: Carboxylate groups at the 7,7’ positions, affecting its reactivity and applications.
2,2’-Biquinoline-8,8’-dicarboxylate: Carboxylate groups at the 8,8’ positions, resulting in unique chemical behavior.
The uniqueness of potassium [2,2’-biquinoline]-4,4’-dicarboxylate hydrate lies in its specific positioning of carboxylate groups, which provides distinct coordination chemistry and reactivity compared to its analogs.
Properties
IUPAC Name |
dipotassium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4.2K.H2O/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;;/h1-10H,(H,23,24)(H,25,26);;;1H2/q;2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWOYNOFIWOQKN-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].O.[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12K2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7814747.png)

![4-[(6-Hydroxy-2-methylquinolin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B7814760.png)
![4-[(4-Methanesulfonylphenyl)methoxy]aniline](/img/structure/B7814766.png)








